molecular formula C14H13N3O2 B2450635 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile CAS No. 1088-67-1

2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile

Cat. No.: B2450635
CAS No.: 1088-67-1
M. Wt: 255.277
InChI Key: FKTQGZWLAIGPAR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile is an organic compound that features both a dimethoxyphenyl group and a pyrazinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrazine derivatives under specific conditions. Common reagents used in the synthesis might include:

    Base catalysts: such as sodium hydroxide or potassium carbonate.

    Solvents: such as ethanol or methanol.

    Reaction conditions: typically involve heating under reflux for several hours.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: where the compound is oxidized to form corresponding acids or ketones.

    Reduction: where the nitrile group can be reduced to an amine.

    Substitution: where the methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield primary amines.

Scientific Research Applications

    Chemistry: as an intermediate in the synthesis of more complex molecules.

    Biology: as a probe to study biological pathways.

    Medicine: as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-2-(pyridin-2-YL)acetonitrile
  • 2-(3,4-Dimethoxyphenyl)-2-(pyrimidin-2-YL)acetonitrile

Uniqueness

2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile is unique due to the presence of both the dimethoxyphenyl and pyrazinyl groups, which might confer distinct biological activities compared to its analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-pyrazin-2-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-18-13-4-3-10(7-14(13)19-2)11(8-15)12-9-16-5-6-17-12/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTQGZWLAIGPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C#N)C2=NC=CN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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